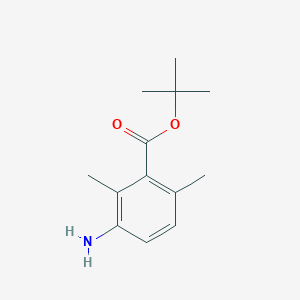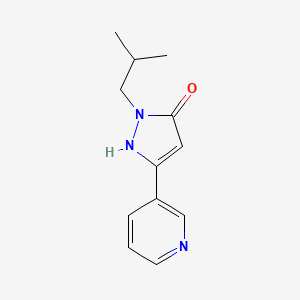
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isobutyl group at position 1, a pyridin-3-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.
For example, the reaction between 3-pyridinecarboxaldehyde and isobutylhydrazine in the presence of a suitable catalyst can yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to ensure efficient and sustainable production.
化学反応の分析
Types of Reactions
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of a pyrazolone derivative.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include pyrazolone derivatives, hydrazine derivatives, and substituted pyrazoles, each with distinct chemical and physical properties.
科学的研究の応用
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyridin-3-yl group allows for interactions with nucleophilic sites, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and lead to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanol
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the isobutyl group, pyridin-3-yl group, and hydroxyl group at specific positions on the pyrazole ring differentiates it from other similar compounds and contributes to its unique properties and applications.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-pyridin-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)6-11(14-15)10-4-3-5-13-7-10/h3-7,9,14H,8H2,1-2H3 |
InChIキー |
IBKXZYYAPWTAJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C=C(N1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


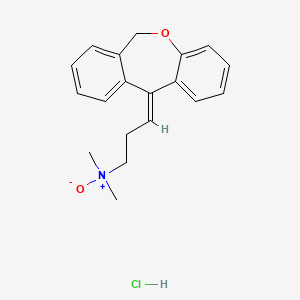
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
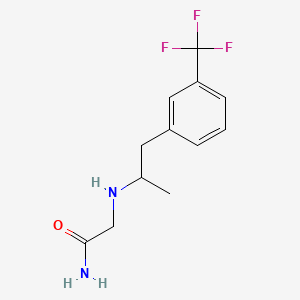
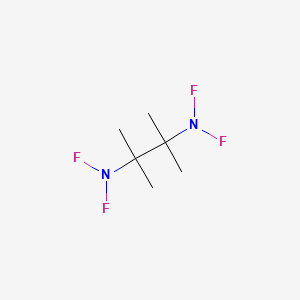
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
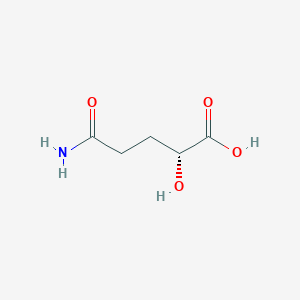
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

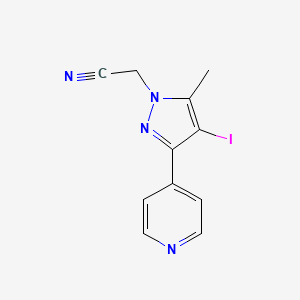
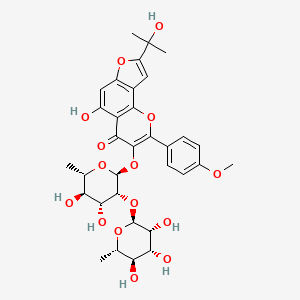
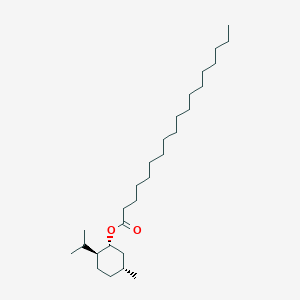
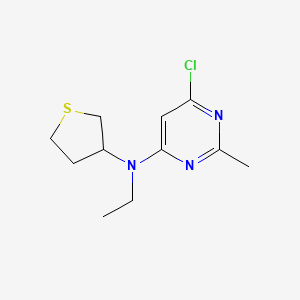
![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
